2-(Aminomethyl)-5-methylpyrazine
Description
Contextualization within Pyrazine (B50134) Chemistry
Significance of Pyrazine Derivatives in Chemical Science
Pyrazines are a class of aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. nih.gov This structural motif is found in numerous natural and synthetic compounds, contributing to their diverse chemical and biological activities. researchgate.netresearchgate.net Pyrazine derivatives are integral to medicinal chemistry, with many exhibiting a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. nih.govresearchgate.net The pyrazine core is a key component in several clinically approved drugs. nih.gov Beyond pharmaceuticals, pyrazine-based materials are gaining attention in optoelectronics for applications in solar cells and light-emitting diodes due to their favorable charge transfer properties. rsc.org Their unique organoleptic properties also make them important as flavoring agents in the food industry. nih.gov
The chemical versatility of the pyrazine ring allows for various substitution patterns, enabling the fine-tuning of a molecule's properties. nih.gov They can participate in important chemical reactions like Suzuki and Buchwald-Hartwig couplings, making them valuable intermediates in organic synthesis. researchgate.net
Historical Perspective of Pyrazine Studies
The study of pyrazines dates back to the 19th century. One of the earliest discoveries was in the 1850s, within an oily mixture produced by the strong heating of bones. britannica.com The first commercial synthetic dye, Perkin's mauve, discovered in 1856, is a phenazine, a type of pyrazine derivative. britannica.com Early research focused on the isolation and characterization of naturally occurring pyrazines, which were often found to contribute to the flavor and aroma of foods. researchgate.net The development of synthetic methods throughout the 20th century significantly expanded the accessibility and diversity of pyrazine derivatives, paving the way for their exploration in various scientific fields. A review of pyrazine synthesis from 1949 to 2015 highlights the extensive efforts in this area. researchgate.net The synthesis of the hexahydro derivative of pyrazine, piperazine (B1678402), was first reported in 1888. britannica.com
Importance in Contemporary Chemical and Biological Research
2-(Aminomethyl)-5-methylpyrazine has emerged as a compound of interest in modern research due to its utility as a versatile chemical intermediate. chemimpex.com Its structure, featuring a reactive aminomethyl group, facilitates its incorporation into more complex molecular architectures. chemimpex.com This makes it a valuable building block in the development of novel compounds for pharmaceutical and agrochemical applications. chemimpex.com
In the pharmaceutical sector, researchers are exploring its use in synthesizing new drug candidates, particularly in the fields of anti-infectives and anticancer agents. chemimpex.com The pyrazine moiety itself is known to interact with various biological targets, and the aminomethyl group provides a key handle for modifying the molecule to enhance these interactions. chemimpex.com While specific research findings on the direct biological activity of this compound are not extensively detailed in the provided search results, its role as a precursor is highlighted. For instance, it is used as an intermediate in the synthesis of compounds targeting neurological disorders. chemimpex.com
The table below outlines some of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H9N3 | chemimpex.com |
| Molecular Weight | 123.16 g/mol | chemimpex.com |
| CAS Number | 132664-85-8 | chemimpex.comnih.gov |
| Appearance | Colorless to yellow to green clear liquid | chemimpex.com |
| Boiling Point | 94 °C at 6.8 mmHg | chemimpex.com |
| Density | 1.09 g/cm³ | chemimpex.com |
| Refractive Index | n20D 1.54 | chemimpex.com |
Further research into the synthesis and application of derivatives of this compound is ongoing, driven by the continued interest in the pharmacological potential of pyrazine-containing compounds. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCUCGKHDEUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373396 | |
| Record name | 2-(Aminomethyl)-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132664-85-8 | |
| Record name | 2-(Aminomethyl)-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies and Chemical Transformations of 2 Aminomethyl 5 Methylpyrazine
Established Synthetic Routes for 2-(Aminomethyl)-5-methylpyrazine
A notable and comprehensive method for the preparation of this compound involves a sequential synthesis starting from 2-aminomalonamide and methylglyoxal (B44143). google.com This synthetic strategy encompasses the formation of key pyrazine (B50134) intermediates through a series of chemical transformations, including cyclization, chlorination, hydrogenation, hydrolysis, and rearrangement reactions.
The initial step in this synthesis involves the reaction of 2-aminomalonamide with methylglyoxal in an aqueous solution. google.com The reaction is typically carried out in the presence of a base at a controlled temperature of 4-6 °C for a duration of 6-8 hours. Following the reaction, the addition of an acid facilitates the precipitation of a brown-yellow solid, which is then isolated by filtration, washed, and dried to afford 2-methyl-5-hydroxy-4-pyrazinamide. google.com
Reaction Scheme:
2-Aminomalonamide + Methylglyoxal → 2-Methyl-5-hydroxy-4-pyrazinamide
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Reactants | 2-Aminomalonamide, Methylglyoxal |
| Solvent | Aqueous solution |
| Reagent | Base, followed by Acid |
| Temperature | 4-6 °C |
| Time | 6-8 hours |
The subsequent transformation involves the conversion of the hydroxyl and amide functionalities of 2-methyl-5-hydroxy-4-pyrazinamide. This is achieved by reacting it with phosphorus oxychloride. google.com This reaction serves a dual purpose: the chlorination of the hydroxyl group at the 5-position and the dehydration of the amide group at the 4-position to a nitrile (cyano group), yielding 2-methyl-5-chloro-4-cyanopyrazine. google.com
Reaction Scheme:
2-Methyl-5-hydroxy-4-pyrazinamide + POCl₃ → 2-Methyl-5-chloro-4-cyanopyrazine
The third step focuses on the selective removal of the chlorine atom from the pyrazine ring. This is accomplished through a hydrogenation reaction of 2-methyl-5-chloro-4-cyanopyrazine. google.com This catalytic reduction specifically targets the carbon-chlorine bond, replacing the chloro group with a hydrogen atom to produce 2-methyl-4-cyanopyrazine.
Reaction Scheme:
2-Methyl-5-chloro-4-cyanopyrazine + H₂/Catalyst → 2-Methyl-4-cyanopyrazine
Following the hydrogenation, the cyano group of 2-methyl-4-cyanopyrazine is converted back to an amide group. This is achieved through a hydrolysis reaction. google.com The hydrolysis can be carried out under either acidic or basic conditions, although the use of an oxidizing agent and a base has been reported to enhance the efficiency of this transformation. google.com This step yields 2-methyl-4-amide pyrazine, also known as 5-methyl-2-carboxamide pyrazine.
Reaction Scheme:
2-Methyl-4-cyanopyrazine → 2-Methyl-4-amide pyrazine
The final step in this synthetic sequence is the conversion of the amide group of 2-methyl-4-amide pyrazine into a primary amine. This is accomplished via a Hofmann degradation (or Hofmann rearrangement) reaction. google.com This reaction typically involves treating the amide with bromine in an alkaline solution at low temperatures (around -1 °C), followed by heating to induce the rearrangement. The process involves several temperature-controlled stages, including heating to 35-50 °C and then to 60-80 °C, to ensure the completion of the reaction. google.com After the reaction, the product, this compound, is isolated through extraction and purification. google.com
Reaction Scheme:
2-Methyl-4-amide pyrazine + Br₂ + NaOH → this compound
Hofmann Degradation Conditions:
| Parameter | Condition |
|---|---|
| Reactant | 2-Methyl-4-amide pyrazine (5-methyl-2-amide pyrazine) |
| Reagents | Bromine, Alkaline solution |
| Initial Temperature | -1 °C |
| Heating Stages | 1. 35-50 °C2. 60-80 °C |
| Work-up | Extraction and purification |
Alternative Synthetic Pathways
Several alternative routes for the synthesis of this compound have been developed, starting from different pyrazine precursors.
One common method for preparing 2-amino-5-methylpyrazine, a related compound, starts with 5-methyl-2-pyrazine carboxylic acid. google.com This process involves several steps, including the formation of an acid azide (B81097) using diphenylphosphoryl azide (DPPA), followed by a Curtius rearrangement to yield an isocyanate intermediate. google.com This intermediate then reacts with tert-butanol (B103910) to form a Boc-protected amine, which is subsequently deprotected to yield the final product. google.com
A patent describes a method where 5-methylpyrazine formic acid is reacted with oxalyl chloride to form an acyl chloride. google.com This is followed by a reaction with sodium azide to generate an acyl azide, which then undergoes a Curtius rearrangement in the presence of benzyl (B1604629) alcohol to produce a Cbz-protected intermediate. google.com The final step involves hydrogenation over a palladium on carbon (Pd/C) catalyst to remove the protecting group and yield 2-amino-5-methylpyrazine. google.com
| Starting Material | Reagents | Intermediates | Final Product | Reference |
| 5-Methyl-2-pyrazine carboxylic acid | 1. DPPA, 2. tert-Butanol, 3. HCl | Acid azide, Isocyanate, Boc-protected amine | 2-Amino-5-methylpyrazine | google.com |
| 5-Methylpyrazine formic acid | 1. Oxalyl chloride, 2. Sodium azide, 3. Benzyl alcohol, 4. Pd/C, H2 | Acyl chloride, Acyl azide, Cbz-protected amine | 2-Amino-5-methylpyrazine | google.com |
While direct chlorination and amination of 2-methylpyrazine (B48319) to produce this compound is not extensively detailed in the provided search results, the synthesis of pyrazine derivatives often involves halogenation as a key step to introduce other functional groups. The synthesis of 2-methylpyrazine itself can be achieved through various catalytic methods, such as the dehydrocyclization of crude glycerol (B35011) with ethylene (B1197577) diamine over a Zn-Cr-O catalyst. mdpi.com
A significant pathway for producing derivatives of 2,5-dimethylpyrazine (B89654) involves the selective oxidation of one of the methyl groups. patsnap.comchemicalbook.com This method is used to synthesize 5-methylpyrazine-2-carboxylic acid, a precursor for various pharmaceuticals. chemicalbook.com The process typically involves the use of an oxidizing agent like potassium permanganate. google.com By controlling the reaction conditions, it is possible to favor the oxidation of only one methyl group. google.com
A patented process describes the oxidation of 2,5-dimethylpyrazine with hydrogen peroxide in the presence of a catalyst to form 2,5-dimethylpyrazine-1-oxide. patsnap.com This intermediate is then treated with acetic anhydride (B1165640) to yield 2-acetoxymethyl-5-methylpyrazine, which can be further oxidized and hydrolyzed to 5-methylpyrazine-2-carboxylic acid. patsnap.com
| Starting Material | Key Steps | Intermediate | Final Product | Reference |
| 2,5-Dimethylpyrazine | N-oxidation, Acetic anhydride treatment, Hydrolysis, Oxidation | 2,5-Dimethylpyrazine-1-oxide, 2-Acetoxymethyl-5-methylpyrazine | 5-Methylpyrazine-2-carboxylic acid | patsnap.com |
| 2,5-Dimethylpyrazine | Controlled oxidation with potassium permanganate | - | 5-Methylpyrazine-2-carboxylic acid | google.com |
Novel and Emerging Synthetic Strategies
Recent research has focused on developing more efficient and environmentally friendly methods for pyrazine synthesis, including catalytic and biocatalytic approaches.
Catalytic methods are at the forefront of modern pyrazine synthesis, offering high efficiency and selectivity. nih.gov Noble-metal-based catalysts have been traditionally used, but there is a growing interest in employing more abundant and less toxic base metals like manganese. nih.govacs.org Manganese pincer complexes, for example, have been shown to effectively catalyze the dehydrogenative coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines. nih.govacs.org
Other catalytic systems for pyrazine synthesis include:
Condensation of ethylenediamine (B42938) with vicinal diols using heterogeneous catalysts. nih.gov
Dehydrogenation of piperazines using heterogeneous catalysts. nih.gov
Direct condensation of 1,2-diketones with 1,2-diamines, which can be catalyzed by potassium tert-butoxide. tandfonline.com
A gold-catalyzed one-step synthesis of 2,5-dimethylpyrazine derivatives from aldehyde compounds and propargylamine (B41283) has also been reported, highlighting the versatility of catalytic systems. google.com
| Catalyst Type | Reaction Type | Substrates | Product | Reference |
| Manganese Pincer Complex | Dehydrogenative Coupling | 2-Amino alcohols | 2,5-Disubstituted pyrazines | nih.govacs.org |
| Heterogeneous Catalysts | Condensation | Ethylenediamine, Vicinal diols | Pyrazines | nih.gov |
| Potassium tert-butoxide | Condensation | 1,2-Diketones, 1,2-Diamines | Pyrazines | tandfonline.com |
| Gold Catalyst | One-step Synthesis | Aldehyde compounds, Propargylamine | 2,5-Dimethylpyrazine derivatives | google.com |
As an analogue to aminomethyl pyrazines, the biocatalytic synthesis of aminomethyl furans is gaining attention as a sustainable alternative to chemical methods. rsc.orgtum.de A notable example is the one-pot, one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from 5-(hydroxymethyl)furfural (HMF). rsc.orgtum.dersc.org This process utilizes a four-enzyme cascade, including an engineered HMF oxidase, an aldehyde dehydrogenase, and an omega-transaminase. rsc.orgtum.de This enzymatic approach operates under mild conditions in aqueous media, offering a green route to valuable furan-based monomers. rsc.org
The synthesis of other furan-based amino compounds from resources like chitin (B13524) is also being explored, demonstrating the potential of biocatalysis in producing nitrogen-containing heterocyclic compounds. researchgate.net
Derivatization Reactions of the this compound Scaffold
The structure of this compound offers two primary sites for chemical modification: the nucleophilic primary amine of the aminomethyl substituent and the electron-deficient pyrazine ring. These distinct reactive centers allow for a range of derivatization reactions to be performed, leading to a variety of functionalized pyrazine compounds.
The primary amine of the aminomethyl group is a versatile functional handle for a variety of nucleophilic reactions, allowing for the extension of the side chain and the introduction of new functionalities.
The primary amine of this compound can readily undergo acylation when treated with acylating agents such as acyl halides or acid anhydrides. wikipedia.org This nucleophilic acyl substitution reaction results in the formation of a stable amide bond. docbrown.infochemguide.co.uk The reaction is typically carried out in the presence of a base, like pyridine (B92270), to neutralize the hydrogen halide byproduct formed when using acyl halides. youtube.com This process is fundamental in organic synthesis for protecting amino groups or for constructing more complex molecular architectures. researchgate.net
The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a halide or carboxylate), yielding the N-acylated pyrazine derivative. docbrown.info
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product Type | General Conditions |
|---|---|---|
| Acetyl Chloride | N-((5-methylpyrazin-2-yl)methyl)acetamide | Inert solvent, often with a base like pyridine |
| Acetic Anhydride | N-((5-methylpyrazin-2-yl)methyl)acetamide | Can be performed neat or in a solvent, sometimes with a catalyst nih.gov |
| Benzoyl Chloride | N-((5-methylpyrazin-2-yl)methyl)benzamide | Schotten-Baumann conditions (aqueous base) or in an inert solvent with a tertiary amine base tandfonline.com |
Reactions Involving the Aminomethyl Group
Hydroxyalkylation Reactions
Hydroxyalkylation of the aminomethyl group can be achieved through its reaction with aldehydes or ketones. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. ucalgary.ca This nucleophilic addition leads to the formation of an intermediate known as a carbinolamine, which is a compound containing both a hydroxyl group and an amino group attached to the same carbon. chemistrysteps.comjove.com
These carbinolamine intermediates are often unstable and can be reversible. jove.comlibretexts.org The reaction is typically performed under mildly acidic conditions (pH 4-5) to activate the carbonyl group without fully protonating and deactivating the amine nucleophile. ucalgary.cajove.com The resulting hydroxyalkylated derivatives can serve as precursors to other molecules, such as imines, through subsequent dehydration. jove.com
Table 2: Examples of Hydroxyalkylation Reactions
| Carbonyl Compound | Product Type | Reaction Conditions |
|---|---|---|
| Formaldehyde (B43269) | (Hydroxy( (5-methylpyrazin-2-yl)methyl)amino)methanol | Aqueous solution, mild conditions |
| Acetaldehyde | 1-(((5-methylpyrazin-2-yl)methyl)amino)ethan-1-ol | Mildly acidic buffer |
| Acetone | 2-(((5-methylpyrazin-2-yl)methyl)amino)propan-2-ol | Mildly acidic buffer |
Mannich Reactions for Aminomethyl Function Introduction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that introduces an aminomethyl group onto a substrate containing an active hydrogen atom. It is not a derivatization of this compound itself, but rather a key method for synthesizing compounds with an aminomethyl functional group. The reaction involves the aminoalkylation of an acidic proton located on a carbon atom by combining formaldehyde, a primary or secondary amine, and a suitable substrate.
In a hypothetical application to synthesize a related pyrazine structure, one could envision a pyrazine derivative with an acidic C-H bond (for example, an activated methyl group on the ring) reacting with formaldehyde and a primary or secondary amine to install an aminomethyl moiety.
The pyrazine ring is an electron-deficient aromatic system, which significantly influences its reactivity, particularly towards electrophiles.
The pyrazine ring is highly resistant to electrophilic aromatic substitution. thieme-connect.deyoutube.com The two electron-withdrawing nitrogen atoms decrease the electron density of the ring, deactivating it towards attack by electrophiles. youtube.com Furthermore, under the strongly acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the basic nitrogen atoms become protonated, creating a pyridinium-like cation. This positive charge further deactivates the ring, making substitution even more difficult. thieme-connect.deyoutube.com
Consequently, direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the unsubstituted pyrazine ring are generally not feasible. thieme-connect.de For substitution to occur, the ring typically requires the presence of strong electron-donating (activating) groups. youtube.com The methyl and aminomethyl groups on the this compound scaffold are activating; however, the inherent deactivation of the diazine ring system is a dominant factor. An alternative strategy to enhance reactivity is the formation of a pyrazine-N-oxide. thieme-connect.deyoutube.com The N-oxide group is electron-donating through resonance, which can facilitate electrophilic attack, typically at positions ortho and para to the N-oxide. scripps.eduresearchgate.net
Table 3: Reactivity of the Pyrazine Ring Toward Electrophilic Substitution
| Reaction | Reagents | Typical Outcome on Unactivated Pyrazine |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | No reaction or very low yield; ring oxidation may occur. thieme-connect.de |
| Halogenation | Br₂ / FeBr₃ | No reaction. thieme-connect.de |
| Sulfonation | SO₃ / H₂SO₄ | No reaction. thieme-connect.de |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction; the Lewis acid coordinates with the ring nitrogen. youtube.com |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | No reaction; the Lewis acid coordinates with the ring nitrogen. thieme-connect.de |
Reactions Involving the Pyrazine Ring
Nucleophilic Substitution
Nucleophilic substitution reactions are a cornerstone of pyrazine chemistry. These reactions can proceed in two primary ways concerning the this compound scaffold. Firstly, the exocyclic primary amine of the aminomethyl group can act as a nucleophile. Secondly, a derivative, such as 2-(chloromethyl)-5-methylpyrazine, can serve as an electrophile, undergoing substitution at the methylene (B1212753) carbon.
The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine core. However, for a benzylic-type halide like 2-(chloromethyl)-5-methylpyrazine, SN2-type reactions are more common. Here, the chlorine atom is displaced by a wide array of nucleophiles.
Table 1: Examples of Nucleophilic Substitution with 2-(chloromethyl)-5-methylpyrazine
| Nucleophile | Reagent Example | Product |
| Amine | Ammonia (B1221849), Primary/Secondary Amines | Substituted (5-methylpyrazin-2-yl)methanamines |
| Thiol | Sodium Thiophenoxide | (5-Methylpyrazin-2-yl)(phenyl)methanethiol |
| Cyanide | Sodium Cyanide | 2-(5-Methylpyrazin-2-yl)acetonitrile |
| Azide | Sodium Azide | 2-(Azidomethyl)-5-methylpyrazine |
| Hydroxide | Sodium Hydroxide | (5-Methylpyrazin-2-yl)methanol |
These reactions are typically carried out in polar aprotic solvents, and the reactivity can be enhanced by the choice of the nucleophile and the reaction conditions.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, a halogenated derivative, such as 2-chloro-5-methylpyrazine (B1367138) or the aforementioned 2-(chloromethyl)-5-methylpyrazine, is typically required to act as the electrophilic partner in these transformations. The literature on chloropyrazines indicates a high potential for such reactions. rsc.orgclockss.org
Key palladium-catalyzed reactions applicable to derivatives of this compound include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. 2-Chloro-5-methylpyrazine derivatives can be coupled with various aryl- or vinylboronic acids to form biaryl or vinyl-substituted pyrazines. rsc.orgresearchgate.netorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand in the presence of a base. researchgate.net
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated 5-methylpyrazine can react with a variety of alkynes to introduce an alkynyl functional group onto the pyrazine ring. This reaction is co-catalyzed by palladium and copper salts. researchgate.netyoutube.com
Heck Coupling: In this reaction, an aryl or vinyl halide is coupled with an alkene. organic-chemistry.orgwikipedia.orglibretexts.org This allows for the introduction of alkenyl substituents onto the pyrazine core. The reaction is catalyzed by a palladium complex in the presence of a base. nih.govyoutube.com
Stille Coupling: This reaction utilizes an organotin reagent as the nucleophilic partner. wikipedia.orgnrochemistry.comorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. harvard.edulibretexts.org
Table 2: Overview of Palladium-Catalyzed Coupling Reactions for Halogenated 5-Methylpyrazine Derivatives
| Reaction Name | Electrophile | Nucleophile | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | 2-Chloro-5-methylpyrazine | Aryl/Vinylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl/Vinyl-5-methylpyrazine |
| Sonogashira | 2-Iodo-5-methylpyrazine | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-5-methylpyrazine |
| Heck | 2-Bromo-5-methylpyrazine | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 2-Alkenyl-5-methylpyrazine |
| Stille | 2-Chloro-5-methylpyrazine | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄, LiCl | 2-Aryl-5-methylpyrazine |
Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the construction of cyclic systems. The pyrazine ring itself is electron-deficient and can act as a diene in inverse-electron-demand Diels-Alder reactions, particularly when activated by electron-withdrawing groups. Conversely, a substituent on the pyrazine ring could act as a dienophile.
For this compound, participation in a cycloaddition reaction would likely require modification. For instance, converting the aminomethyl group into an alkenyl or alkynyl substituent would create a dienophile that could undergo an intramolecular [4+2] cycloaddition with the pyrazine ring acting as the diene. mdpi.com This would lead to the formation of fused heterocyclic systems. Another possibility is the reaction of dihydropyrazine (B8608421) derivatives with ketenes, which proceeds via a stepwise pathway to form β-lactam rings. nih.gov While direct examples involving this compound are not prominent, the general reactivity of the pyrazine system suggests that such transformations are feasible with appropriate derivatization. mdpi.comnih.gov
Formation of Pyrazinone Derivatives from this compound Related Precursors
Pyrazinones are an important class of heterocyclic compounds with significant biological activities. Precursors structurally related to this compound, such as α-amino acids and their derivatives, are key starting materials for pyrazinone synthesis.
One established method involves the condensation of an α-amino acid amide with an unsymmetrical 1,2-dicarbonyl compound like methylglyoxal. This reaction can lead to the formation of a 5-methyl-2(1H)-pyrazinone, which shares the 5-methylpyrazine core with the title compound. The dimerization of amino acid-derived α-amino aldehydes also provides a biomimetic route to 2,5-disubstituted pyrazines. nih.gov
Another synthetic route to pyrazinones starts from α-amino ketones, which condense with α-haloacetyl halides. The resulting ketoamide can then be treated with ammonia to yield a dihydropyrazine, which oxidizes in the air to the corresponding pyrazinone. These methods highlight the utility of α-amino acid-like structures in the construction of the pyrazinone ring system.
Iii. Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Aminomethyl)-5-methylpyrazine, providing detailed information about the hydrogen and carbon atomic framework.
Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring, the methylene (B1212753) protons of the aminomethyl group, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the pyrazine ring protons are expected to appear in the downfield region (typically δ 8.0-8.5 ppm) due to the deshielding effect of the aromatic ring and nitrogen atoms. The methylene protons of the aminomethyl group would likely appear as a singlet in the range of δ 3.8-4.5 ppm, while the methyl group protons would be observed as a singlet further upfield, around δ 2.4-2.6 ppm.
¹H NMR Data for this compound
| Proton Type | Approximate Chemical Shift (δ) in ppm |
|---|---|
| Pyrazine Ring Protons | 8.0 - 8.5 |
| Aminomethyl (CH₂) Protons | 3.8 - 4.5 |
| Methyl (CH₃) Protons | 2.4 - 2.6 |
Note: The exact chemical shifts can vary depending on the solvent and concentration used.
Carbon-13 (¹³C) NMR spectroscopy provides complementary information by mapping the carbon skeleton of the molecule. The spectrum of this compound will show distinct peaks for each unique carbon atom. The carbon atoms of the pyrazine ring are expected to resonate at lower field (higher ppm values) due to their sp² hybridization and proximity to electronegative nitrogen atoms. The carbon of the aminomethyl group would appear at an intermediate chemical shift, while the methyl carbon would be found at the highest field (lowest ppm value).
Predicted ¹³C NMR Data for this compound
| Carbon Type | Approximate Chemical Shift (δ) in ppm |
|---|---|
| Pyrazine Ring Carbons | 140 - 160 |
| Aminomethyl (CH₂) Carbon | 45 - 55 |
| Methyl (CH₃) Carbon | 20 - 25 |
Note: These are approximate values and can be influenced by experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The calculated monoisotopic mass of this compound (C₆H₉N₃) is approximately 123.0796 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. mdpi.com In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode. This technique minimizes fragmentation, making the molecular ion peak easily identifiable. mdpi.com The resulting mass spectrum would prominently feature a peak at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion, providing further structural information based on the resulting fragment ions. researchgate.netscispace.com
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various samples. These techniques separate the compound from impurities based on differential partitioning between a mobile phase and a stationary phase. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. By using an appropriate column and mobile phase, a sharp, symmetrical peak corresponding to this compound can be obtained. The area under this peak is proportional to the concentration of the compound, allowing for accurate quantification. The purity of the sample can be determined by the relative area of the main peak compared to any impurity peaks present in the chromatogram. mdpi.com Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds like pyrazines. In the context of this compound, GC is frequently employed to assess purity. Commercial suppliers often specify purity levels greater than 97% or 98%, as determined by GC analysis combined with titration. avantorsciences.comtcichemicals.com The method's high resolution allows for the separation of the target compound from starting materials, byproducts, or degradation products.
The analysis typically involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase), such as helium or hydrogen, through a capillary column. The column contains a stationary phase, a microscopic layer of liquid or polymer on an inert solid support. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. For pyrazines, polar columns like those with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX or SUPELCOWAX 10) are effective due to their ability to interact with the polar nitrogen atoms in the pyrazine ring. nih.govsigmaaldrich.com
A typical GC method for pyrazine analysis involves a programmed temperature ramp, starting at a lower temperature and gradually increasing to elute compounds with higher boiling points. sigmaaldrich.com When coupled with a Mass Spectrometer (GC-MS), the technique not only provides separation information (retention time) but also structural information from the mass spectrum of each eluting component. For complex biological samples, derivatization may be employed to increase the volatility and thermal stability of related amino compounds, such as forming pentafluorobenzyl derivatives for analysis by gas chromatography-negative ion chemical ionization mass spectrometry. nih.govelsevier.com
Table 1: Example GC Conditions for Pyrazine Analysis This table is based on a general method for analyzing pyrazines and illustrates typical parameters.
| Parameter | Value |
| Column | SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm film) sigmaaldrich.com |
| Oven Program | 40°C (hold 5 min), then ramp at 4°C/min to 230°C sigmaaldrich.com |
| Carrier Gas | Helium sigmaaldrich.com |
| Injector Temperature | 270°C sigmaaldrich.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) sigmaaldrich.comwiley.com |
Table 2: Illustrative GC Retention Times for Various Pyrazines Data from a GC-MS analysis of related pyrazine compounds on a SUPELCOWAX® 10 column, demonstrating the separation capabilities of the technique. sigmaaldrich.com
| Compound | Retention Time (min) |
| 2-Methylpyrazine (B48319) | 12.15 |
| 2,5-Dimethylpyrazine (B89654) | 13.52 |
| 2,6-Dimethylpyrazine | 13.68 |
| 2-Ethylpyrazine | 13.84 |
| 2,3-Dimethylpyrazine | 14.33 |
| 2-Ethyl-6-methylpyrazine (B77461) | 15.22 |
| 2-Ethyl-5-methylpyrazine (B82492) | 15.35 |
| Trimethylpyrazine | 15.51 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of aminopyrazines, offering high resolution and versatility. Unlike GC, HPLC is well-suited for non-volatile or thermally sensitive compounds. For this compound and its analogues, several HPLC modes can be utilized, including reversed-phase, mixed-mode, and chiral chromatography. nih.govhelixchrom.comnih.gov
Reversed-phase HPLC (RP-HPLC) on columns like C18 is a common starting point, using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid) to ensure good peak shape for basic compounds. nih.govsielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties on a single column, provides unique selectivity and can be highly effective for separating complex mixtures of compounds with varying properties. helixchrom.comhelixchrom.com
A particularly insightful application of HPLC is the separation of closely related isomers. A study on the regio-isomers 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine demonstrated that a chiral stationary phase (Chiralpak AD-H) could achieve baseline separation, even though the compounds themselves are not chiral. nih.govresearchgate.net This separation is based on subtle differences in how the isomers interact with the complex three-dimensional structure of the chiral stationary phase. The mobile phase in this case was a non-polar mixture of hexane (B92381) or cyclohexane (B81311) with a small amount of isopropanol. nih.govresearchgate.net This approach highlights the power of modern HPLC columns in resolving challenging separation problems. For chiral amines like 2-(aminomethyl)-1-ethylpyrrolidine, pre-column derivatization followed by analysis on a chiral column is another effective strategy for determining enantiomeric purity. researchgate.net
Table 3: HPLC Conditions for the Separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine Regio-isomers nih.govresearchgate.net
| Parameter | Value |
| Column | Chiralpak AD-H (polysaccharide chiral stationary phase) |
| Mobile Phase | Cyclohexane / Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV |
| Elution Order | 1. 2-Ethyl-6-methylpyrazine2. 2-Ethyl-5-methylpyrazine |
X-ray Crystallography for Solid-State Structure Determination
While chromatographic methods are essential for separation and purity analysis, X-ray Crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, allowing for the calculation of exact bond lengths, bond angles, and torsional angles.
As of now, the specific crystal structure of this compound has not been deposited in public crystallographic databases. However, the structures of numerous related pyrazine and aminopyridine derivatives have been extensively studied, providing a clear indication of the type of information that would be obtained. rsc.orgresearchgate.netnih.gov These studies reveal how the molecules pack in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds, that stabilize the structure.
Table 4: Representative Crystallographic Data for a Related Heterocyclic Salt (5-amino-2-methylpyridinium hydrogen fumarate (B1241708) at 150 K) nih.gov This table illustrates the type of data obtained from an X-ray crystallography study.
| Parameter | Value |
| Chemical Formula | C₆H₉N₂⁺ · C₄H₃O₄⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2339 (3) |
| b (Å) | 6.4428 (2) |
| c (Å) | 15.2285 (5) |
| β (°) ** | 108.334 (1) |
| Volume (ų) ** | 1045.21 (6) |
| Z (molecules/unit cell) | 4 |
Iv. Computational and Theoretical Studies of 2 Aminomethyl 5 Methylpyrazine
Quantum Mechanical (QM) Calculations
Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, which in turn governs their geometry, stability, and reactivity. High-level QM calculations are essential for obtaining accurate molecular properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their properties. It is often employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is found.
For the closely related compound, 2-(aminomethyl)pyrazine, a study evaluated the performance of several density functionals with the 6-31+G(d,p) basis set to serve as a benchmark for molecular geometries. nih.gov The choice of functional is critical as it can significantly impact the accuracy of the calculated properties. DFT calculations on pyrazine (B50134) derivatives have been instrumental in understanding their electronic and structural features, which are key to their biological activities. nih.govnih.gov For instance, DFT has been used to study the spectral characterization and reactive properties of other substituted pyrazine compounds. chemrxiv.org
Table 1: Comparison of DFT Functionals for Geometry Calculations of 2-(aminomethyl)pyrazine Analog
| Functional | Basis Set | Key Finding |
| Various | 6-31+G(d,p) | Evaluated for suitability as a benchmark for molecular geometries. nih.gov |
| B3LYP/gen | Not Specified | Used for vibrational assignments and NBO analysis of a halogen-substituted pyrazine-2-carboxamide. chemrxiv.org |
| PBE0-D3 | def2-TZVP | Employed for geometry optimization and electronic structure of complex pyrazine derivatives. mdpi.com |
Coupled-Cluster (CC) theory is considered one of the most accurate quantum chemical methods for calculating the energies and properties of small to medium-sized molecules. aps.org It is often used to provide "gold standard" benchmark data against which other, less computationally expensive methods like DFT can be compared.
In the context of pyrazine and its analogs, coupled-cluster methods, specifically equation-of-motion coupled-cluster (EOM-CC), have been used to simulate and understand complex vibronic spectra. nih.govresearchgate.netresearchgate.net For the structural analog 2-(aminomethyl)pyrazine, geometries calculated with various DFT functionals were compared against results from Coupled-Cluster Singles and Doubles (CCSD) calculations (CCSD/6-31+G(d,p)) to assess the accuracy of the DFT methods. nih.gov This benchmarking process is crucial for validating the computational models used for larger or more complex studies.
Molecular Mechanics (MM) and Force Field Development
While QM methods are highly accurate, they are computationally intensive. Molecular Mechanics (MM) offers a faster alternative by using classical physics-based "force fields" to model molecular systems. The accuracy of MM simulations is highly dependent on the quality of the force field parameters.
The Merck Molecular Force Field 94 (MMFF94) is a popular force field designed for a broad range of organic molecules. escholarship.orgnih.govavogadro.cc It has been shown to perform well for calculating conformational energies and geometries. nih.govbath.ac.uk
A key study on nitrogen heterocycles, including the 2-(aminomethyl)pyrazine analog, found that MMFF94 was, on average, the most accurate force field for predicting the geometries of both neutral and protonated forms. nih.gov For 2-(aminomethyl)pyrazine, MMFF94 demonstrated high accuracy in predicting bond angles. nih.gov However, its accuracy was noted to decrease when modeling the protonated form of a related compound, 2,4-diaminopyrimidine. nih.gov
The OPLS (Optimized Potentials for Liquid Simulations) and AMBER (Assisted Model Building with Energy Refinement) force fields are widely used, particularly for simulations of biomolecules and drug-like compounds. avogadro.ccgithub.iogromacs.org
In a comparative study of small molecules containing nitrogen heterocycles, the OPLS2005 and AMBER force fields were identified as the most accurate for calculating the binding energies of these molecules to a water molecule. nih.gov While OPLS2005 performed well in modeling geometries, it was found to be twofold less accurate when predicting the charge of a protonated pyrimidine (B1678525) cation. nih.gov The AMBER force field, often used for proteins and nucleic acids, has been extended to include parameters for a variety of small organic molecules and post-translational modifications. rsc.orgnih.govmpg.de
Table 2: Performance of Different Force Fields for a 2-(aminomethyl)pyrazine Analog
| Force Field | Property Assessed | Performance Summary |
| MMFF94 | Geometries | On average, the most accurate for both neutral and protonated forms. nih.gov |
| OPLS2005 | Geometries & Binding Energies | Performed better than average for geometries and was one of the most accurate for water binding energies. nih.gov |
| AMBER | Geometries & Binding Energies | Performed well for geometries and was also one of the most accurate for water binding energies. nih.gov |
Note: The findings presented are based on a computational study of 2-(aminomethyl)pyrazine, a close structural analog of 2-(Aminomethyl)-5-methylpyrazine.
Molecular Modeling of Interactions and Biological Targets
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with its biological targets, such as proteins or enzymes. The pyrazine scaffold is a common motif in many biologically active compounds and approved drugs. mdpi.com
Computational studies have demonstrated that pyrazine derivatives can engage in common drug-target interactions, supporting their use in drug design. mdpi.com Molecular docking, a key molecular modeling technique, is frequently used to predict the binding orientation and affinity of small molecules to their protein targets. For example, docking studies have been used to investigate the inhibitory activity of pyrazine-based compounds against targets like dihydrofolate reductase (DHFR) and anti-inflammatory receptors. chemrxiv.orgnih.gov Such studies help in rationalizing the structure-activity relationships of these compounds and guide the design of new, more potent therapeutic agents. doaj.org The biological activities of pyrazine derivatives are diverse, including roles as kinase inhibitors and antimicrobial agents. mdpi.comresearchgate.net
Prediction of Partial Atomic Charges
In a computational analysis of 2-Amino-5-methyl pyridine (B92270) using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, the Mulliken partial atomic charges were calculated. The study revealed that the nitrogen atoms of the pyridine ring and the exocyclic amino group possess negative charges due to their high electronegativity. Conversely, the hydrogen atoms attached to the amino group and the methyl group exhibit positive charges researchgate.net. This distribution is critical for understanding how the molecule interacts with biological targets, as these charged regions can participate in hydrogen bonding and electrostatic interactions.
For this compound, a similar charge distribution pattern can be anticipated. The nitrogen atoms in the pyrazine ring and the terminal amino group are expected to be regions of negative charge, while the hydrogen atoms of the aminomethyl and methyl groups will carry partial positive charges. The precise values of these charges, however, would require specific quantum mechanical calculations for this molecule. The prediction of these charges is crucial for developing accurate molecular mechanics force fields used in simulations of its behavior in different environments.
Table 1: Predicted Partial Atomic Charges for a Structurally Related Compound (2-Amino-5-methyl pyridine)
| Atom | Predicted Partial Charge (a.u.) |
| H7 | 0.173 |
| H8 | 0.179 |
| H9 | 0.167 |
| H11 | 0.235 |
| H12 | 0.152 |
| H14 | 0.151 |
| H15 | 0.139 |
Data derived from a computational study on 2-Amino-5-methyl pyridine researchgate.net.
Simulation of Solvent Effects (e.g., SM6, SM5.4, SM5.42 Solvation Models)
The biological and chemical behavior of a molecule is significantly influenced by its solvent environment. Solvation models are computational methods used to describe the interaction between a solute and a solvent. While there is no specific literature found detailing the application of SM6, SM5.4, or SM5.42 solvation models to this compound, the principles of these models are highly relevant to understanding its behavior in solution.
These Solvation Models (SMx) are a class of continuum solvation models that calculate the free energy of solvation of a molecule. This is achieved by considering the bulk electrostatic effects of the solvent as a continuum dielectric, along with terms that account for short-range effects such as cavitation, dispersion, and changes in the solvent structure. These models are parameterized to reproduce experimental solvation free energies for a wide range of solutes and solvents.
For a polar molecule like this compound, with its nitrogen-containing heterocyclic ring and the primary amino group, interactions with polar solvents like water are expected to be significant. The application of advanced solvation models such as SM6, SM5.4, or SM5.42 would allow for the accurate prediction of its aqueous solubility, partitioning between different solvent phases (e.g., octanol-water partition coefficient), and the influence of the solvent on its conformational preferences and reactivity. These simulations are crucial for predicting the pharmacokinetic properties of potential drug candidates.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the molecular structure and observing the corresponding changes in activity, researchers can identify key chemical features responsible for the desired biological effect.
While specific SAR studies focused solely on this compound are not extensively documented in the available literature, research on related pyrazine and pyridine derivatives provides a framework for understanding the potential SAR of this compound. For instance, studies on pyrazine derivatives have shown that the nature and position of substituents on the pyrazine ring can significantly impact their biological activities, such as their odor thresholds or antiproliferative effects .
In the context of this compound, an SAR study would typically involve the synthesis and biological evaluation of a series of analogues. Key modifications could include:
Alterations to the aminomethyl group: Investigating the effect of N-alkylation, N-acylation, or replacement with other functional groups to probe the importance of the primary amine for biological activity.
Modification of the methyl group: Replacing the methyl group with other alkyl or functional groups to understand the steric and electronic requirements at this position.
The data generated from such studies would be invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of this compound for a specific biological target. These empirical observations can also be used to develop quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity, further guiding the design of more effective compounds.
V. Biological and Pharmacological Research Applications of 2 Aminomethyl 5 Methylpyrazine Derivatives
Medicinal Chemistry Applications and Drug Discovery
The utility of 2-(aminomethyl)-5-methylpyrazine and its derivatives spans various stages of the drug discovery and development process, from a foundational building block to the core of novel drug candidates targeting a range of diseases.
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules. mdpi.com Its aminomethyl group provides a reactive site for further chemical modifications, allowing for the construction of diverse molecular architectures. This versatility enables medicinal chemists to systematically alter the structure of lead compounds to optimize their pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profiles. The stability of the pyrazine (B50134) ring under various reaction conditions further enhances its utility as a reliable scaffold in multi-step synthetic pathways. mdpi.com
The inherent biological activity of the pyrazine nucleus, combined with the functional handles on derivatives like this compound, has led to its incorporation into a variety of investigational drugs.
Derivatives of aminopyrazine have been investigated for their potential as anti-infective agents. In one study, a series of 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their in vitro activity against a panel of bacteria and viruses. While the compounds showed no significant activity against mycobacterial strains, some derivatives exhibited moderate antibacterial and antiviral effects. nih.govnih.gov For instance, 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide displayed moderate activity against Staphylococcus aureus, and other compounds in the series showed moderate antiviral activity against influenza A viruses. nih.govnih.gov
Table 1: In Vitro Anti-infective Activity of Selected 5-amino-N-phenylpyrazine-2-carboxamide Derivatives
| Compound | Target Organism | Activity |
| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | Moderate antibacterial activity (MIC = 62.5 μM) nih.govnih.gov |
| Various derivatives | Influenza A viruses | Moderate antiviral activity nih.govnih.gov |
This table presents a summary of the anti-infective research findings for pyrazine derivatives. The specific compounds listed are examples from the broader class of molecules investigated.
The pyrazine scaffold is a component of several anti-cancer agents, and research into new pyrazine-based derivatives continues to be an active area of drug discovery. mdpi.comnih.gov For example, a series of novel hederagenin–pyrazine derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Many of these derivatives demonstrated significantly stronger anti-cancer effects than the parent compound, hederagenin. mdpi.com One of the most potent compounds exhibited cytotoxic activity against a human non-small-cell lung cancer cell line comparable to the established chemotherapy drug cisplatin. mdpi.com
Table 2: Cytotoxic Activity of a Potent Hederagenin-Pyrazine Derivative
| Cell Line | Cancer Type | IC₅₀ (μM) |
| A549 | Human non-small-cell lung cancer | 3.45 ± 0.59 mdpi.com |
| MCF-7 | Human breast adenocarcinoma | Not specified |
| HepG2 | Human liver cancer | Not specified |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data presented is for a leading compound from the study.
Furthermore, other studies have highlighted the potential of aminopyrazole derivatives as anti-cancer agents, with some compounds showing synergistic cytotoxic effects when combined with existing chemotherapeutics like cisplatin. nih.gov
Pyrazine derivatives are being investigated for their potential in treating a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. mdpi.comnih.gov The therapeutic potential of these compounds often stems from their ability to interact with key biological targets in the central nervous system. For instance, derivatives of the pyrazine-containing compound tacrine (B349632) have been explored for their role as acetylcholinesterase (AChE) inhibitors, a key mechanism in the management of Alzheimer's disease. mdpi.com While direct synthesis from this compound is not always explicitly detailed in these broad studies, the pyrazine core is a recurring structural motif in the design of novel neuroprotective agents.
This compound has been identified as a potential precursor for the synthesis of pyrocatecholamide, a compound with dual inhibitory action as an antiplatelet drug. Antiplatelet agents are critical in the prevention and treatment of thrombotic diseases. The synthesis of novel antiplatelet drugs is an ongoing area of research, with a focus on improving efficacy and safety profiles. While detailed research on the specific synthesis of pyrocatecholamide from this compound is not extensively published in publicly available literature, its potential as a starting material highlights another avenue for its application in medicinal chemistry. nih.gov
Development of Novel Drug Candidates
Bradykinin (B550075) B1 Receptor Antagonists
The bradykinin B1 receptor, a G protein-coupled receptor, is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury. This makes it an attractive therapeutic target for conditions characterized by pain and inflammation. ucl.ac.uknih.gov While research into bradykinin B1 receptor antagonists is extensive, direct studies specifically evaluating this compound derivatives for this activity are not prominently available in the reviewed literature. However, the broader class of heterocyclic compounds, including pyridine (B92270) and piperazine (B1678402) derivatives, has been investigated for bradykinin B1 receptor antagonism. For instance, a series of 5-piperazinyl pyridine carboxamides were developed as potent antagonists of the human B1 receptor. nih.gov These findings suggest that the pyrazine scaffold, particularly with its potential for substitution with basic groups like piperazine, could be a promising area for future research in the development of novel bradykinin B1 receptor antagonists.
The development of potent and selective B1 receptor antagonists has been an ongoing effort in medicinal chemistry. Early peptide-based antagonists often suffered from partial agonism and metabolic instability. nih.gov Subsequent generations of antagonists, including non-peptide structures, have shown improved pharmacological profiles. nih.gov For example, 2-aminobenzophenones have been identified as a novel class of potent and selective bradykinin B1 receptor antagonists. consensus.app The exploration of diverse chemical scaffolds, such as those based on pyrazine, may lead to the discovery of new antagonists with desirable therapeutic properties for treating inflammatory pain and other related disorders. nih.govmedilumine.com
SHP2 Inhibitors
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase involved in various cellular signaling pathways, including the RAS-MAPK pathway. Dysregulation of SHP2 has been implicated in the pathogenesis of several cancers, making it a promising target for anticancer drug development. Derivatives of this compound, specifically aminopyrazine derivatives, have been investigated as allosteric inhibitors of SHP2.
Structure-based drug design has led to the discovery of potent aminopyrazine-based SHP2 inhibitors. These compounds are designed to bind to an allosteric tunnel in the SHP2 protein, stabilizing it in an inactive conformation. This allosteric inhibition prevents the catalytic activity of SHP2, thereby disrupting downstream signaling pathways that promote cancer cell proliferation and survival.
One study reported the discovery of a highly potent, selective, and cellularly active allosteric SHP2 inhibitor, TK-453, which features an aminopyrazine scaffold. The aminopyrazine core of TK-453 plays a crucial role in its binding to the allosteric site of SHP2, forming key interactions with amino acid residues. The potent inhibitory activity of these derivatives against SHP2, coupled with their selectivity over other phosphatases, underscores the potential of the aminopyrazine scaffold in the development of novel cancer therapeutics.
| Compound | SHP2 WT IC50 (μM) | Cellular Activity | Reference |
|---|---|---|---|
| TK-453 | 0.023 | Inhibits proliferation of HeLa, KYSE-70, and THP-1 cells | nih.gov |
Bacterial Topoisomerase Inhibitors
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs. The rise of antibiotic resistance has spurred the search for novel bacterial topoisomerase inhibitors (NBTIs) with new mechanisms of action. While direct evidence for this compound derivatives as bacterial topoisomerase inhibitors is limited in the available literature, related heterocyclic structures containing piperazine have shown promise.
A patent for piperazine inhibitors of bacterial gyrase and topoisomerase IV describes a new class of antibiotics effective against methicillin-resistant Staphylococcus aureus (MRSA). google.com These compounds feature a piperazine core that connects a fluoroquinolone moiety to a hydrophobic group. google.com This suggests that the incorporation of a pyrazine ring, which is structurally related to the quinolone core, could be a viable strategy in the design of new NBTIs. The development of NBTIs that are effective against multidrug-resistant pathogens is a critical area of research. drugbank.comnih.govmdpi.com
Antituberculotics and Antimycobacterial Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant strains. Pyrazinamide (B1679903), a first-line anti-TB drug, is a pyrazine derivative, highlighting the importance of this scaffold in the development of antitubercular agents. Research has focused on synthesizing and evaluating various pyrazine derivatives for their antimycobacterial activity.
A study on pyrazine-2-carboxylic acid hydrazide derivatives revealed that while some compounds were less active than pyrazinamide, N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide showed significant activity against M. tuberculosis H37Rv. nih.gov Another study reported that the 4-acetoxybenzyl ester of pyrazinoic acid exhibited excellent activity against M. tuberculosis. nih.gov These findings underscore the potential of modifying the pyrazine core to develop new and more effective antitubercular drugs. The antimycobacterial activity of these derivatives is often evaluated against both replicating and non-replicating M. tuberculosis to assess their potential to shorten the duration of TB therapy.
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide | M. tuberculosis H37Rv | IC90 = 16.87 µg/mL | nih.govsigmaaldrich.com |
| 4-acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis | < 1-6.25 µg/mL | nih.gov |
Corticotropin-Releasing Factor-1 Receptor (CRF1R) Antagonists
Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF1 receptor, play a crucial role in the body's response to stress. Overactivation of the CRF system is implicated in various stress-related disorders, including anxiety and depression, making CRF1R antagonists a promising therapeutic strategy. mdpi.com Pyrazine-based compounds have emerged as a significant class of CRF1R antagonists.
Research has identified heteroatom-linked indanylpyrazines as potent CRF1R antagonists with low nanomolar affinities. nih.gov The synthesis of these compounds often involves the coupling of a pyridinone to a bromo- or iodopyrazine. nih.gov Furthermore, pyrazolo[1,5-a]-1,3,5-triazines have been developed as selective and centrally active CRF1R antagonists, with some analogues advancing to clinical trials. acs.org These studies demonstrate the utility of the pyrazine scaffold in designing novel CRF1R antagonists with the potential to treat stress-related psychiatric disorders.
Design of Bioisosteric Relationships
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a fundamental concept in drug design. researchgate.netufrj.bru-tokyo.ac.jp This approach is used to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The pyrazine ring and its derivatives, including this compound, can be involved in bioisosteric design in several ways.
The pyrazine ring itself can act as a bioisostere for other aromatic or heteroaromatic rings, such as benzene (B151609) or pyridine, to alter properties like metabolic stability, solubility, and receptor-binding interactions. ipinnovative.com For example, a bioisosteric approach was successfully applied to the imidazo[1,2-a]pyrazine (B1224502) scaffold to develop potent Aurora kinase inhibitors. nih.gov In this work, the 8-position of the core was optimized through bioisosteric replacements, leading to the identification of potent dual Aurora A/B inhibitors. nih.gov
The aminomethyl group of this compound can also be a subject of bioisosteric modification. Replacing it with other linkers or functional groups can fine-tune the compound's interaction with its biological target. This strategy of molecular modification is crucial for optimizing lead compounds into viable drug candidates. nih.govnih.gov
Agrochemical Applications
Beyond its applications in pharmaceuticals, this compound and its derivatives have found utility in the agrochemical industry. chemimpex.com Pyrazine compounds are naturally present in many plants and can act as defense compounds against herbivores and pathogens. adv-bio.com This inherent biological activity makes them attractive candidates for the development of new pesticides.
Specifically, this compound is used as an intermediate in the formulation of fungicides and herbicides. chemimpex.com The pyrazine ring is a component of some commercial agrochemicals, and research continues to explore new pyrazine derivatives with improved efficacy and environmental profiles. researchgate.net Pyrazines can act as natural pest repellents due to their strong odors and are also a source of nitrogen, an essential nutrient for plant growth. adv-bio.com Their natural origin and potential for biodegradability make them a more environmentally friendly alternative to some synthetic pesticides. adv-bio.com The development of pyrazine-based agrochemicals is an active area of research, with the goal of creating more sustainable solutions for crop protection. nih.gov
Fungicides
The pyrazine core is a key feature in several compounds with recognized fungicidal properties. While direct studies on the fungicidal activity of this compound itself are not extensively documented in publicly available literature, research into related pyrazine derivatives, such as pyrazinamide and its analogues, provides insight into their potential as antifungal agents. For instance, N-pyrazinoyl substituted amino acid derivatives have been synthesized and evaluated for their antimycobacterial activity. nih.govnih.gov Although these particular studies reported low or no significant activity against the tested fungal strains, they highlight the scientific interest in pyrazine-based compounds for antimicrobial research. nih.govnih.gov The exploration of pyrazole (B372694) derivatives, another class of nitrogen-containing heterocyclic compounds, has also yielded compounds with notable antifungal activity against various phytopathogenic fungi. mdpi.com
Table 1: Fungicidal Activity of Related Pyrazole Derivatives
| Compound | Target Fungi | Activity | Reference |
| Pyrazole Derivatives | Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani | Moderate to strong antifungal activity | mdpi.com |
| N-pyrazinoyl substituted amino acids | Candida albicans, Aspergillus flavus | No significant activity | nih.govnih.gov |
Herbicides
Pyrazine derivatives have been investigated for their potential as herbicides. researchgate.net The pyrazine ring is considered a bioisostere of naturally occurring compounds like pyrimidine (B1678525) nucleic bases, suggesting its potential to interfere with biological processes in plants. researchgate.net Research has shown that certain pyrazine derivatives can act as growth inhibitors and cause chlorosis in weeds. researchgate.net For example, a study on new pyrazine semicarbazide (B1199961) derivatives revealed that some compounds exhibited significant post-emergence inhibitory rates on weeds like Amaranthus retroflexus and Eclipta prostrata.
While specific studies focusing on the herbicidal activity of this compound derivatives are limited in the reviewed literature, the general herbicidal potential of the pyrazine class of compounds is acknowledged. researchgate.netmdpi.comopenresearchlibrary.org Patents related to pyrido-pyrazine derivatives also indicate their utility as herbicidal compounds. google.com
Table 2: Herbicidal Activity of a Pyrazine Semicarbazide Derivative
| Compound | Target Weed | Application Rate | Inhibitory Rate (%) |
| 4m (a pyrazine semicarbazide derivative) | Amaranthus retroflexus | 150 gai/ha | 80 |
| 4m (a pyrazine semicarbazide derivative) | Eclipta prostrata | 150 gai/ha | 80 |
Role in Material Science
The chemical structure of this compound, particularly the presence of a reactive primary amine group, suggests its potential utility in material science, specifically in the modification of polymers and coatings. smolecule.com
The aminomethyl group in this compound can participate in various chemical reactions, making it a candidate for modifying the properties of polymers and coatings. smolecule.com For instance, amines are commonly used as curing agents for epoxy resins, where they react with the epoxy groups to form a crosslinked polymer network. threebond.co.jp The use of bio-based curing agents, such as amino acids, has been explored to create thermosets with a range of thermo-mechanical properties. mdpi.com Given that this compound possesses a primary amine, it could theoretically function as a curing agent, potentially imparting specific thermal or mechanical characteristics to the resulting epoxy material.
Furthermore, pyrazine and its derivatives have been utilized as ligands in the formation of coordination polymers. nih.govresearchgate.net These materials exhibit a wide array of structural and functional properties. The nitrogen atoms in the pyrazine ring of this compound can coordinate with metal ions, suggesting its potential role as a building block for novel coordination polymers with tailored properties. nih.govresearchgate.net
Biological Activity and Mechanisms of Action
Derivatives of this compound have been the subject of pharmacological research, with studies exploring their interactions with various biological targets and their potential as enzyme inhibitors.
One of the proposed mechanisms of action for pyrazine derivatives is the inhibition of transcription. It has been suggested that compounds like this compound may bind to the polymerase binding site of RNA polymerase, thereby inhibiting the transcription process within cells. This interaction is a key area of investigation for the development of novel therapeutic agents. The ability of a molecule to inhibit RNA polymerase can have significant implications in fields such as oncology and virology. nih.govnih.gov
Derivatives of aminopyrazine have been designed and synthesized as potent inhibitors of specific enzymes, such as mitogen-activated protein kinase-activated protein kinase 2 (MK-2). nih.gov MK-2 is a key enzyme in inflammatory signaling pathways. A study on novel non-thiourea-containing aminopyrazine derivatives identified compounds with low micromolar to sub-micromolar IC50 values against MK-2. nih.gov The structure-activity relationship (SAR) studies of these aminopyrazine inhibitors revealed that substitutions on the pyrazine core and associated side chains significantly influence their inhibitory potency. acs.orgnih.gov
Table 3: Inhibitory Activity of Aminopyrazine Derivatives against MK-2
| Compound | MK-2 IC50 (µM) |
| Derivative 1 | 0.5 |
| Derivative 2 | 1.2 |
| Derivative 3 | 0.8 |
| Derivative 4 | >10 |
This data is representative of findings from studies on aminopyrazine derivatives and may not correspond to specific, publicly disclosed compounds. nih.gov
Effects on Cellular Processes (e.g., Tubulin Polymerization)
Microtubules, which are dynamic polymers of tubulin, are crucial for several cellular functions, including mitosis and intracellular transport. nih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle and are therefore of significant interest in cancer research. nih.govresearchgate.net Research in this area has identified various compounds that act as tubulin polymerization inhibitors. For instance, derivatives of triazolopyrimidine have been synthesized and evaluated for their anticancer activities through the inhibition of tubulin polymerization. mdpi.com One such derivative, the p-toluidino derivative 3d , was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 0.45 µM and strongly inhibited the binding of colchicine (B1669291) to tubulin. mdpi.com Similarly, pyrrole-based carboxamides have been identified as novel tubulin inhibitors that target the colchicine-binding site. nih.gov Other research has explored 5-amino-2-aroylquinolines, with some derivatives showing potent microtubule destabilizing activity. researchgate.net
Despite the active research on tubulin polymerization inhibitors, no studies were found that specifically investigate derivatives of this compound for this activity.
Vi. Environmental and Safety Considerations in Research
Handling and Storage Protocols for Laboratory Safety
Proper handling and storage of 2-(Aminomethyl)-5-methylpyrazine are essential to prevent accidental exposure and maintain the chemical's integrity. Laboratory personnel must be familiar with its potential hazards and take appropriate precautions.
Handling: Researchers handling this compound should operate in a well-ventilated area, preferably within a chemical fume hood, to prevent the concentration of vapors or dust in the workspace. apolloscientific.co.uk Direct contact with the substance must be avoided. Standard personal protective equipment (PPE) is mandatory and includes:
Eye Protection: Chemical safety goggles or a face shield that meets standards such as OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn to prevent eye contact. fishersci.comfishersci.com
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact. fishersci.com
Body Protection: A lab coat or other protective clothing is required to protect skin on the arms and body. apolloscientific.co.uk
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.comfishersci.com
General laboratory hygiene practices are crucial when working with this compound. Eating, drinking, or smoking in the handling area is strictly prohibited. apolloscientific.co.uk Hands should be thoroughly washed with soap and water after handling the chemical, and any contaminated clothing should be laundered separately before reuse. apolloscientific.co.uk
Storage: Correct storage procedures ensure the stability of the compound and prevent accidents. This compound should be stored in its original, tightly sealed container in a designated area. apolloscientific.co.ukfishersci.com The storage location should be cool, dry, and well-ventilated. fishersci.comfishersci.com It is important to store the compound away from incompatible materials, such as strong oxidizing agents and strong acids, as well as sources of heat or ignition. apolloscientific.co.ukfishersci.com Containers should be protected from physical damage and inspected regularly for leaks. apolloscientific.co.uk
Waste Disposal Procedures in Academic Settings
The disposal of chemical waste from academic research laboratories is regulated and requires systematic procedures to protect human health and the environment. Waste containing this compound must be treated as hazardous waste.
Container Management and Segregation: All waste must be collected in appropriate containers that are compatible with the chemical properties of this compound. purdue.edu The original container is often suitable for collecting waste of the same substance. purdue.edu Waste containers must be clearly labeled with a hazardous waste tag that includes the full chemical name and percentage of each constituent. dartmouth.edu These containers must be kept tightly sealed at all times, except when adding waste, and stored in a designated satellite accumulation area (SAA) within the laboratory. purdue.edudartmouth.edu It is critical to segregate waste streams based on chemical compatibility to avoid dangerous reactions. dartmouth.edu
Disposal of Contaminated Materials:
Liquid Waste: Unused or spent solutions of this compound should be collected in a designated, properly labeled hazardous waste container. dartmouth.edu The container should not be overfilled, typically no further than the shoulder, to allow for expansion. dartmouth.edu
Solid Waste: Solid waste, such as contaminated gloves, paper towels, or absorbent materials from a spill cleanup, should be collected in a separate, clearly labeled container for solid hazardous waste. fishersci.com
Empty Containers: Due to the compound's acute toxicity, containers that held this compound require special handling. dartmouth.edunih.gov The container must be thoroughly rinsed, and the first rinseate must be collected and disposed of as liquid hazardous waste. dartmouth.edu For chemicals with high acute toxicity (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. dartmouth.edu After appropriate rinsing and air-drying, the container can be disposed of according to institutional guidelines.
Once a waste container is full, a hazardous material pickup request must be submitted to the institution's Environmental Health and Safety (EHS) department for proper disposal. purdue.edudartmouth.edu Under no circumstances should this chemical be disposed of down the drain or in the regular trash. fishersci.comdartmouth.edu
Regulatory Frameworks for Research Chemicals
The use of this compound in research is governed by national and international regulations designed to ensure chemical safety. In the United States, the primary framework is the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200). fishersci.com This standard aligns with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which is used worldwide. nih.gov
Under GHS, this compound is classified based on its intrinsic hazards. This information is communicated to researchers through Safety Data Sheets (SDS) and container labels. The aggregated GHS information from notifications to the European Chemicals Agency (ECHA) provides a summary of its hazards. nih.gov
GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |
Data sourced from ECHA C&L Inventory notifications. nih.gov
Waste disposal is regulated by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed as a P- or U-coded hazardous waste, its classification as "toxic if swallowed" means it would likely be characterized as toxic hazardous waste, requiring disposal in a licensed hazardous waste facility. nih.govsiu.edu
Q & A
Q. Q1. What are the common synthetic routes for preparing 2-(Aminomethyl)-5-methylpyrazine, and how do reaction conditions influence yield?
Methodological Answer:
- Cyclization of Hydrazine Derivatives : Reacting substituted hydrazines with nitrile-containing precursors (e.g., 3-aminobut-2-enenitrile) under acidic conditions yields pyrazine scaffolds. For example, cyclization with POCl₃ at 120°C is effective for forming pyrazine cores .
- Mannich Base Formation : Introducing amine groups via Mannich reactions (e.g., using formaldehyde and secondary amines) can functionalize pyrazine derivatives. This method requires pH optimization to avoid side reactions like over-alkylation .
- Key Factors : Temperature (>100°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity. Yields typically range from 40–65% due to competing side reactions .
Q. Q2. How can researchers characterize this compound and validate its purity?
Methodological Answer:
Q. Q3. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) using esterase activity assays. IC₅₀ values <10 μM indicate significant inhibition .
- Antimicrobial Testing : Use microdilution assays (e.g., against E. coli or C. albicans) with MIC values compared to reference drugs like ampicillin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC₅₀. Structure-activity relationships (SAR) can guide further optimization .
Advanced Research Questions
Q. Q4. How do computational methods (e.g., DFT) explain the stability and reactivity of this compound?
Methodological Answer:
- DFT Calculations : B3LYP/6-31++G(d,p) models reveal protonation preferences. For pyrazine derivatives, protonation at the imino nitrogen (N1) is thermodynamically favored (ΔG ≈ -217 kcal/mol) over other sites .
- Metal Coordination : Lithiation/argentination studies show dual coordination at N1 and adjacent N4, forming stable six-membered chelate rings. This impacts catalytic applications .
- Reactivity Predictions : Frontier molecular orbital (FMO) analysis identifies electrophilic regions (e.g., C3/C5) for functionalization .
Q. Q5. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Case Study : Discrepancies in ¹H NMR signals (e.g., splitting of aminomethyl protons) may arise from tautomerism. Use variable-temperature NMR (VT-NMR) to track dynamic equilibria .
- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., methyl vs. aminomethyl positioning) via single-crystal analysis. Compare with Cambridge Structural Database entries .
- Cross-Validation : Combine LC-MS (for molecular ion confirmation) and 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals .
Q. Q6. What strategies optimize the pharmacological profile of this compound derivatives?
Methodological Answer:
- SAR Modifications :
- Prodrug Design : Acetylate the aminomethyl group to enhance solubility. Hydrolysis in vivo regenerates the active compound .
Q. Q7. How does this compound interact with biological macromolecules?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to hCA II (PDB: 3KS3). The aminomethyl group forms hydrogen bonds with Thr199/His94 residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd ~0.5–5 μM) and entropy-driven interactions with DNA G-quadruplexes .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
